molecular formula C3H4ClO6P B141062 (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid CAS No. 126582-77-2

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid

Cat. No.: B141062
CAS No.: 126582-77-2
M. Wt: 202.49 g/mol
InChI Key: UAMWGCMNOPAITA-UPHRSURJSA-N
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Description

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with phosphate moieties, which makes it relevant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency in producing the phosphonic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonooxy compounds.

Scientific Research Applications

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid include other organophosphorus compounds such as:

Uniqueness

This compound is unique due to its specific structural features, including the presence of a chlorine atom and a phosphonooxy group

Properties

CAS No.

126582-77-2

Molecular Formula

C3H4ClO6P

Molecular Weight

202.49 g/mol

IUPAC Name

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid

InChI

InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1-

InChI Key

UAMWGCMNOPAITA-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(=O)O)\OP(=O)(O)O)\Cl

SMILES

C(=C(C(=O)O)OP(=O)(O)O)Cl

Canonical SMILES

C(=C(C(=O)O)OP(=O)(O)O)Cl

Synonyms

3-chlorophosphoenolpyruvate
3-Cl-PEP
phosphoenol-3-chloropyruvate

Origin of Product

United States

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